2'-Chloro-3-methoxy-[1,1'-biphenyl]-4-amine
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Overview
Description
2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 2’ position, a methoxy group at the 3 position, and an amine group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their versatility and are widely used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines or alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated biphenyls and nitro-substituted biphenyls.
Nucleophilic Aromatic Substitution: Products include substituted biphenyls with nucleophiles such as amines or alkoxides.
Oxidation and Reduction: Products include quinones, amines, and alcohols.
Scientific Research Applications
2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde: This compound has a similar structure but contains an aldehyde group instead of an amine group.
3-Methoxy-[1,1’-biphenyl]-4-amine: This compound lacks the chlorine atom at the 2’ position.
2’-Chloro-[1,1’-biphenyl]-4-amine: This compound lacks the methoxy group at the 3 position.
Uniqueness
2’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine is unique due to the presence of both the chlorine and methoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for biological and medicinal research.
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTPONWWXBXCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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